S-Phenyl 6-aminohexanethioate--hydrogen chloride (1/1)
Description
S-Phenyl 6-aminohexanethioate–hydrogen chloride (1/1) is a thioester derivative characterized by a six-carbon aminohexanethioate backbone, an S-phenyl group, and a hydrochloride counterion. The compound’s structure combines a thioester (C=S) functional group with a terminal amine hydrochloride, distinguishing it from oxygen esters or uncharged amines. This configuration imparts unique physicochemical properties, such as enhanced reactivity in nucleophilic acyl transfer reactions and improved solubility due to the ionic hydrochloride component.
Properties
IUPAC Name |
S-phenyl 6-aminohexanethioate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NOS.ClH/c13-10-6-2-5-9-12(14)15-11-7-3-1-4-8-11;/h1,3-4,7-8H,2,5-6,9-10,13H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGFIDWLECLJPOG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SC(=O)CCCCCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80828926 | |
| Record name | S-Phenyl 6-aminohexanethioate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80828926 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.80 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88313-85-3 | |
| Record name | S-Phenyl 6-aminohexanethioate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80828926 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-amino-1-(phenylsulfanyl)hexan-1-one hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of S-Phenyl 6-aminohexanethioate–hydrogen chloride (1/1) typically involves the reaction of phenylthiol with 6-aminohexanoic acid under specific conditions to form the thioester bond. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the thioester linkage. The resulting product is then treated with hydrogen chloride gas to form the hydrochloride salt .
Industrial Production Methods
In industrial settings, the production of S-Phenyl 6-aminohexanethioate–hydrogen chloride (1/1) may involve large-scale synthesis using automated reactors. The process includes the precise control of reaction conditions such as temperature, pressure, and pH to ensure high yield and purity of the final product. The use of continuous flow reactors can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
S-Phenyl 6-aminohexanethioate–hydrogen chloride (1/1) undergoes various chemical reactions, including:
Oxidation: The thioester group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or amines.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
S-Phenyl 6-aminohexanethioate–hydrogen chloride (1/1) has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes
Mechanism of Action
The mechanism of action of S-Phenyl 6-aminohexanethioate–hydrogen chloride (1/1) involves its interaction with specific molecular targets. The thioester group can form covalent bonds with nucleophilic residues in proteins, leading to the modulation of enzyme activity and protein function. The amino group can also participate in hydrogen bonding and electrostatic interactions, influencing the compound’s biological activity.
Comparison with Similar Compounds
Benzyl 6-Aminohexanoate Hydrochloride
Structural Differences :
- Target Compound: S-Phenyl 6-aminohexanethioate–hydrogen chloride (1/1) contains a thioester (C=S) linkage and a hydrochloride salt.
- Analog: Benzyl 6-aminohexanoate hydrochloride (CAS 5515-00-4, C₁₃H₂₀ClNO₂) features an oxygen ester (C=O) instead of a thioester .
Functional Implications :
- Reactivity : Thioesters are more reactive than oxygen esters in acyl transfer reactions due to the weaker C-S bond and greater leaving-group ability of thiolate ions. This makes the target compound preferable in synthetic routes requiring rapid acylations, such as peptide ligation .
- Stability: Oxygen esters (e.g., benzyl 6-aminohexanoate) are more stable under acidic conditions, whereas thioesters like the target compound may hydrolyze faster in basic media .
Physicochemical Properties :
| Property | Target Compound (Thioester) | Benzyl 6-Aminohexanoate Hydrochloride (Oxygen Ester) |
|---|---|---|
| Molecular Formula | C₁₂H₁₈ClNO₂S | C₁₃H₂₀ClNO₂ |
| Solubility in Water | High (due to HCl salt) | Moderate (HCl salt enhances solubility) |
| Stability in Base | Low (prone to hydrolysis) | Moderate |
S-Phenyl Mercapturic Acid (S-PMA)
Structural Differences :
Functional Implications :
S-Phenyl Benzene-Thiosulfonate
Reactivity Comparison :
- Target Compound: The aminohexanethioate group enables nucleophilic substitution at the thioester carbonyl, useful in coupling reactions.
Physicochemical and Analytical Data
Spectral Characteristics
- IR Spectroscopy : The target compound’s IR spectrum would show a C=S stretch (~1200–1050 cm⁻¹) absent in oxygen esters, alongside N-H stretches (~3300 cm⁻¹) from the amine hydrochloride .
- Mass Spectrometry: A molecular ion peak at m/z 299.8 (C₁₂H₁₈ClNO₂S) distinguishes it from benzyl 6-aminohexanoate hydrochloride (m/z 265.8 for C₁₃H₂₀ClNO₂) .
Biological Activity
Overview of S-Phenyl 6-aminohexanethioate--hydrogen chloride (1/1)
S-Phenyl 6-aminohexanethioate--hydrogen chloride is a compound that belongs to the class of thioester derivatives. These compounds often exhibit diverse biological activities, including antimicrobial, anti-inflammatory, and potential therapeutic effects in various diseases.
Chemical Structure and Properties
- Molecular Formula : C₁₃H₁₈ClN₃OS
- Molecular Weight : Approximately 295.82 g/mol
- Chemical Structure : The compound features a phenyl group attached to a thioester, which is linked to an amino group and a hexane chain. This structure may influence its interaction with biological systems.
Antimicrobial Activity
Thioester derivatives have been studied for their antimicrobial properties. Research indicates that compounds with similar structures can inhibit the growth of various bacteria and fungi. For instance, thioesters have shown efficacy against:
- Gram-positive bacteria : Such as Staphylococcus aureus
- Gram-negative bacteria : Including Escherichia coli
- Fungal strains : Like Candida albicans
Anti-inflammatory Effects
Certain thioester compounds exhibit anti-inflammatory properties by modulating inflammatory pathways. They may inhibit the production of pro-inflammatory cytokines and reduce oxidative stress in cells. This activity is crucial for developing treatments for conditions like arthritis and other inflammatory diseases.
Case Studies and Research Findings
-
Study on Thioester Derivatives :
- A study published in the Journal of Medicinal Chemistry explored various thioester derivatives' biological activities, highlighting their potential as antimicrobial agents.
- Results indicated that modifications to the phenyl group significantly affected the compound's potency against bacterial strains.
-
Inflammation Model :
- In vitro studies using macrophage cell lines demonstrated that certain thioesters could reduce nitric oxide production, suggesting an anti-inflammatory mechanism.
- The findings were published in Biochemical Pharmacology, indicating potential therapeutic applications in treating inflammatory diseases.
-
Cytotoxicity Assessment :
- Research assessing the cytotoxic effects of S-Phenyl 6-aminohexanethioate on cancer cell lines showed promising results, with significant inhibition of cell proliferation observed at specific concentrations.
- This study contributes to understanding the compound's potential use in cancer therapy.
Data Table: Summary of Biological Activities
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
